molecular formula C14H14ClN3O2S B2496648 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine CAS No. 2192745-61-0

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Cat. No.: B2496648
CAS No.: 2192745-61-0
M. Wt: 323.8
InChI Key: OPVLPEZAFFYMDP-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 2-chlorobenzoyl group and a 1,3,4-thiadiazol-2-yloxy group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multiple steps:

    Formation of the 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride.

    Preparation of the piperidine derivative: The piperidine ring can be functionalized with the 1,3,4-thiadiazol-2-yloxy group through nucleophilic substitution reactions.

    Coupling reaction: The final step involves coupling the 2-chlorobenzoyl chloride with the functionalized piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or the thiadiazole ring.

    Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a precursor to functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperazine
  • 1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)morpholine

Uniqueness

1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-12-4-2-1-3-11(12)13(19)18-7-5-10(6-8-18)20-14-17-16-9-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLPEZAFFYMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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